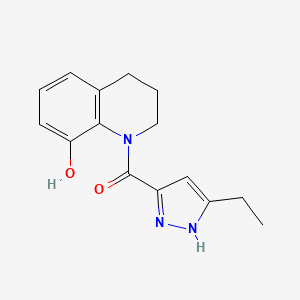
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine, also known as FPEI, is a novel compound that has recently gained attention in scientific research due to its potential therapeutic applications. FPEI is a small molecule that can selectively target certain receptors in the body, making it a promising candidate for drug development.
Mecanismo De Acción
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine acts by selectively binding to certain receptors in the body, which can lead to a variety of biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter activity and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of neurotransmitter activity, vasodilation, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine in lab experiments is its selectivity for certain receptors, which can lead to more targeted and specific effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions that could be explored in N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine research. These include further investigation of its potential therapeutic applications in cancer, neurological disorders, and cardiovascular disease, as well as the development of more efficient synthesis methods and optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other drugs to enhance its effects and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine involves a multi-step process that begins with the reaction of 3-fluoro-4-pyridin-3-ol with 2-chloroethanol to form a protected alcohol intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a strong acid catalyst to form the desired this compound compound.
Aplicaciones Científicas De Investigación
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific receptors involved in tumor growth. In neurological disorders, this compound has been studied for its potential to modulate neurotransmitter activity and improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
Propiedades
IUPAC Name |
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12(20-11-17-21-7-8-22-17)13-4-5-16(15(18)9-13)23-14-3-2-6-19-10-14/h2-6,9-10,12,17,20H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABWVXKKDOVDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)NCC3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)
![2-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-3-methylbenzamide](/img/structure/B7642249.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)

![5-[[[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]amino]methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7642280.png)
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)